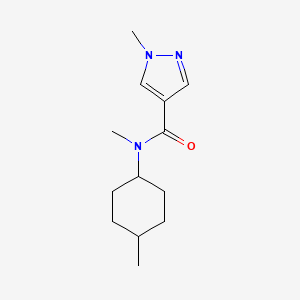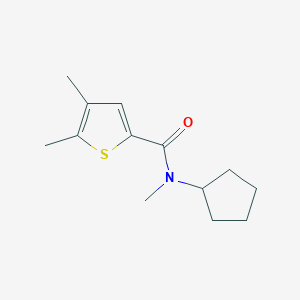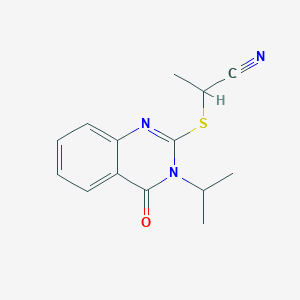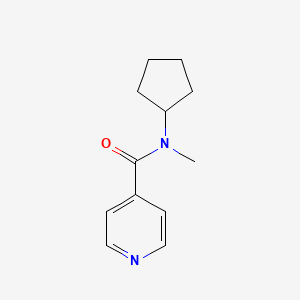
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide, also known as FMF-04-159-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the pyranone family and has been shown to exhibit various biochemical and physiological effects. In
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide inhibits the activity of the 19S regulatory particle of the proteasome by binding to a specific subunit called Rpn13. Rpn13 is responsible for recognizing ubiquitinated proteins and delivering them to the proteasome for degradation. This compound binds to Rpn13 and prevents it from binding to ubiquitinated proteins, leading to the accumulation of ubiquitinated proteins and inhibition of proteasome activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its role as a tool compound for studying the UPS, this compound has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines in macrophages, which are immune cells that play a key role in inflammation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of the 19S regulatory particle of the proteasome and does not inhibit other proteasome subunits. It is also cell-permeable and can be used in live-cell imaging experiments. However, this compound has some limitations. It has a relatively short half-life in cells and needs to be administered frequently to maintain its inhibitory effect. It also has low solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide. One direction is to use this compound as a tool compound to study the role of the UPS in various cellular processes, such as protein quality control, DNA repair, and cell cycle regulation. Another direction is to explore the anti-inflammatory and anti-cancer effects of this compound in more detail. It may also be possible to optimize the synthesis method of this compound to improve its yield and purity. Overall, this compound has the potential to be a valuable tool compound for studying the UPS and a promising lead compound for the development of anti-inflammatory and anti-cancer drugs.
Synthesemethoden
The synthesis of N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide involves several steps. The starting material is 3-fluoro-4-methylbenzaldehyde, which undergoes a Knoevenagel condensation reaction with ethyl acetoacetate to form 3-fluoro-4-methylchalcone. This intermediate then undergoes a cyclization reaction with dimethylmalonate to form the pyranone ring. The resulting compound is then treated with ammonia to form this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide has been studied for its potential applications in scientific research. One of the main applications of this compound is its use as a tool compound to study the role of the ubiquitin-proteasome system (UPS) in various cellular processes. The UPS is a complex system that regulates the degradation of proteins in cells. This compound has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which is responsible for recognizing and binding to ubiquitinated proteins. This inhibition leads to the accumulation of ubiquitinated proteins and can be used to study the role of the UPS in various cellular processes.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2,4-dimethyl-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-8-4-5-11(7-12(8)16)17-15(19)14-9(2)6-13(18)20-10(14)3/h4-7H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXPCYNUZJRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC(=O)C=C2C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)
![3,3-Dimethyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7504486.png)
![[2-(4-Bromo-2-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504492.png)

![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)


![N-[4-[[4-(4-fluorobenzoyl)phenoxy]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7504548.png)
![5,6-Dimethyl-2-[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfanyl-3-propan-2-ylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7504551.png)
